molecular formula C14H16ClNO B1622610 1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one CAS No. 92297-75-1

1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

Cat. No. B1622610
CAS RN: 92297-75-1
M. Wt: 249.73 g/mol
InChI Key: BRXMHAHJRYVVSM-UHFFFAOYSA-N
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Description

1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is a chemical compound used for proteomics research . It is an indole derivative used in the preparation of cyanine dye labelling reagents and other imaging agents .

Scientific Research Applications

Molecular Logic Systems and Sensors

A novel fluorophore related to the compound of interest, designed for pH control and solvent polarity sensing, shows high selectivity and efficiency in detecting Hg2+ ions. This makes it a promising candidate for applications in multiple-mode molecular logic systems, utilizing its fluorescence characteristics for environmental monitoring and chemical sensing (Zhang et al., 2008).

Chiral Intermediate Synthesis

Research has explored the use of microbial reductases for the asymmetric synthesis of chiral alcohols, serving as intermediates in pharmaceutical production, particularly for antidepressant drugs. The high enantioselectivity and efficiency of yeast reductase in producing (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone highlight its potential in streamlining the synthesis of complex molecules (Choi et al., 2010).

Ionic Liquid-Based Catalysis

The development of ionic liquid-based Ru(II)–phosphinite compounds, including a closely related compound "1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol", demonstrates their effectiveness as catalysts in transfer hydrogenation reactions. These compounds offer a green, efficient route for converting various ketones to alcohols, showcasing their applicability in synthetic chemistry and industrial processes (Aydemir et al., 2014).

CO2 Absorption and Polymerization

Research into glycerol-derived solvents, such as 1,2,3-Trimethoxypropane, and their application in CO2 absorption provides insight into environmentally friendly solutions for gas capture and storage. These findings contribute to the broader field of sustainable chemistry, aiming to reduce greenhouse gas emissions and combat climate change (Flowers et al., 2017).

properties

IUPAC Name

1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXMHAHJRYVVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395027
Record name 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one

CAS RN

92297-75-1
Record name 1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
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1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
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1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
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1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
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1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one
Reactant of Route 6
1-Chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

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